3,4-Dimethyloctane

Description

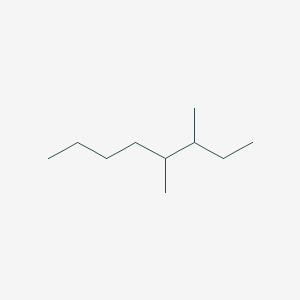

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCWGAMGBCGAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871245 | |

| Record name | 3,4-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15869-92-8 | |

| Record name | Octane, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Physical Properties of 3,4-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2] As a member of the alkane family, it is a saturated hydrocarbon, characterized by single covalent bonds between its carbon and hydrogen atoms. This document provides a comprehensive overview of the known physical properties of 3,4-Dimethyloctane, intended to serve as a technical resource for professionals in research and development. The data presented herein has been compiled from various scientific databases and computational studies. Where experimental data for this specific isomer is limited, generalized experimental protocols for the determination of key physical properties in alkanes are provided.

Core Physical Properties

The physical characteristics of 3,4-Dimethyloctane are fundamental to its behavior in various chemical and physical processes. A summary of its key physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C10H22 | [1][2] |

| Molecular Weight | 142.28 g/mol | [3] |

| Boiling Point | 166 °C (439.15 K) | [4] |

| Density (Computationally Derived) | 0.741 g/cm³ (at 25°C) | [5] |

| Melting Point | Data Not Available | |

| Refractive Index | Data Not Available | |

| Viscosity | Data Not Available | |

| Critical Temperature | 336 °C (609.15 K) | [4] |

| Critical Pressure | 20.4 atm | [4] |

Experimental Protocols

Boiling Point Determination (Micro Method)

The micro-boiling point method is a common and efficient technique for determining the boiling point of a small liquid sample.[6][7][8][9][10]

Procedure:

-

A small sample of the liquid (a few drops) is placed in a micro test tube.[8]

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.[7]

-

The test tube assembly is attached to a thermometer and heated in a suitable bath (e.g., mineral oil).[8]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[6]

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a specific, known volume.[11][12][13][14][15]

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured.[14]

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper, which has a capillary hole, is inserted, allowing excess liquid to be expelled.[14]

-

The exterior of the filled pycnometer is carefully dried, and its mass is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]

-

The temperature at which the measurement is made should be recorded, as density is temperature-dependent.[12]

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property of liquids and can be measured using an Abbe refractometer.[16][17][18][19][20]

Procedure:

-

A few drops of the liquid sample are placed on the prism of the Abbe refractometer.[19]

-

The prisms are closed and the instrument's light source is activated.

-

The user looks through the eyepiece and adjusts the controls to bring a distinct light-dark boundary into view.[16]

-

The compensator is adjusted to eliminate any color fringe at the boundary.

-

The position of the boundary line on the scale is read to obtain the refractive index.[16]

-

The temperature of the measurement is noted, and if necessary, a correction is applied to report the refractive index at a standard temperature (typically 20°C).[19]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid sample using the micro method.

Caption: Workflow for Micro Boiling Point Determination.

References

- 1. CAS 15869-92-8: 3,4-dimethyloctane | CymitQuimica [cymitquimica.com]

- 2. Octane, 3,4-dimethyl- [webbook.nist.gov]

- 3. ▷ InChI Key Database ⚛️ | 3,4-dimethyloctane [inchikey.info]

- 4. 3,4-dimethyloctane [stenutz.eu]

- 5. arxiv.org [arxiv.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chemconnections.org [chemconnections.org]

- 8. chymist.com [chymist.com]

- 9. chemtips.wordpress.com [chemtips.wordpress.com]

- 10. scribd.com [scribd.com]

- 11. studylib.net [studylib.net]

- 12. fpharm.uniba.sk [fpharm.uniba.sk]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. che.utah.edu [che.utah.edu]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. OPG [opg.optica.org]

- 18. What is Abbe Refractive index? Terms | NBCHAO [en1.nbchao.com]

- 19. refractometer.pl [refractometer.pl]

- 20. wp.optics.arizona.edu [wp.optics.arizona.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,4-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3,4-dimethyloctane, a saturated branched-chain alkane. The document details the molecule's structural characteristics, including stereoisomerism, conformational analysis, and key bonding parameters. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of 3,4-dimethyloctane, employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate molecular stereochemistry and experimental workflows, adhering to specified presentation guidelines.

Molecular Structure and Properties

3,4-Dimethyloctane is an aliphatic hydrocarbon with the chemical formula C₁₀H₂₂.[1] Its structure consists of an eight-carbon octane backbone with two methyl group substituents at the third and fourth carbon positions. This branching significantly influences its physical and chemical properties compared to its linear isomer, n-decane.

Stereoisomerism

The carbon atoms at positions 3 and 4 of the octane chain are chiral centers, as each is bonded to four different groups. Consequently, 3,4-dimethyloctane exists as a set of stereoisomers. Specifically, it has two pairs of enantiomers: (3R, 4R)-3,4-dimethyloctane and (3S, 4S)-3,4-dimethyloctane, and (3R, 4S)-3,4-dimethyloctane and (3S, 4R)-3,4-dimethyloctane (a meso compound is not possible due to the asymmetry of the rest of the chain). The erythro and threo nomenclature can also be used to describe the relative stereochemistry of the two chiral centers.

Conformational Analysis

Rotation around the C-C single bonds in 3,4-dimethyloctane allows the molecule to adopt various conformations. The most stable conformations are those that minimize steric hindrance between the bulky alkyl groups. Similar to other alkanes, the staggered conformations are energetically favored over eclipsed conformations. Analysis of the C3-C4 bond reveals that the anti-conformation, where the largest substituents (the propyl and butyl chains) are positioned 180° apart, is the most stable.

Bonding and Molecular Geometry

The carbon atoms in 3,4-dimethyloctane are sp³ hybridized, resulting in a tetrahedral geometry around each carbon atom with bond angles close to the ideal 109.5°.[2] The molecule is non-polar and held together by covalent C-C and C-H single bonds.

| Bond Type | Hybridization | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-C (alkane) | sp³-sp³ | 1.54 | ~109.5 |

| C-H (alkane) | sp³-s | 1.09 | ~109.5 |

Table 1: Typical bond lengths and angles in alkanes applicable to 3,4-dimethyloctane.

Synthesis and Experimental Characterization

The synthesis of 3,4-dimethyloctane is most commonly achieved through the catalytic hydrogenation of the corresponding alkene, 3,4-dimethyloct-3-ene. Subsequent characterization can be performed using a suite of analytical techniques.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 3,4-dimethyloct-3-ene to 3,4-dimethyloctane.

Materials:

-

3,4-dimethyloct-3-ene

-

Palladium on carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethyloct-3-ene in a suitable amount of anhydrous ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere.

-

Pressurize the system with hydrogen gas (typically 1-3 atm) or use a hydrogen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen or by thin-layer chromatography (TLC) if applicable. The reaction is typically complete within a few hours.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with ethanol.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude 3,4-dimethyloctane.

-

Purify the product by distillation if necessary.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-300.

Sample Preparation:

-

Dissolve a small amount of 3,4-dimethyloctane in a volatile organic solvent such as hexane or dichloromethane to an appropriate concentration (e.g., 100 ppm).

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve approximately 10-20 mg of 3,4-dimethyloctane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

Spectral Width: 0-10 ppm

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2 s

-

Spectral Width: 0-50 ppm

Expected Spectroscopic Data

Mass Spectrometry Fragmentation

The mass spectrum of 3,4-dimethyloctane is expected to show characteristic fragmentation patterns for a branched-chain alkane.[1][3][4] The molecular ion peak (M⁺) at m/z 142 will likely be of low abundance or absent.[3][5] Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.[1][3][4]

| m/z | Predicted Fragment Ion | Comments |

| 142 | [C₁₀H₂₂]⁺ | Molecular ion (likely low abundance) |

| 113 | [C₈H₁₇]⁺ | Loss of an ethyl radical (C₂H₅) |

| 99 | [C₇H₁₅]⁺ | Loss of a propyl radical (C₃H₇) |

| 85 | [C₆H₁₃]⁺ | Loss of a butyl radical (C₄H₉) |

| 71 | [C₅H₁₁]⁺ | Cleavage at the C4-C5 bond |

| 57 | [C₄H₉]⁺ | Common fragment for branched alkanes |

| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation |

Table 2: Predicted major fragment ions in the mass spectrum of 3,4-dimethyloctane.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of 3,4-dimethyloctane will show a number of signals corresponding to the different chemical environments of the protons and carbon atoms. Due to the structural similarity of many of the methylene groups, significant signal overlap is expected in the ¹H NMR spectrum.

Predicted ¹H NMR Chemical Shifts:

-

~0.8-1.0 ppm: Methyl (CH₃) protons.

-

~1.1-1.4 ppm: Methylene (CH₂) and methine (CH) protons.

Predicted ¹³C NMR Chemical Shifts:

-

~10-20 ppm: Methyl (CH₃) carbons.

-

~20-40 ppm: Methylene (CH₂) and methine (CH) carbons.

A more detailed prediction of the ¹³C NMR chemical shifts can be estimated based on empirical additivity rules for alkanes.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~14 |

| C2 | ~23 |

| C3 | ~35 |

| C4 | ~38 |

| C5 | ~28 |

| C6 | ~32 |

| C7 | ~23 |

| C8 | ~14 |

| 3-CH₃ | ~15 |

| 4-CH₃ | ~12 |

Table 3: Predicted ¹³C NMR chemical shifts for 3,4-dimethyloctane.

Conclusion

3,4-Dimethyloctane serves as an exemplary model for understanding the structure and bonding of branched-chain alkanes. Its stereochemical and conformational properties are dictated by the principles of tetrahedral carbon geometry and the minimization of steric strain. The synthesis and characterization of this molecule can be achieved through standard organic chemistry techniques, providing a practical framework for the analysis of similar aliphatic compounds. The data and protocols presented in this guide offer a valuable resource for researchers in organic chemistry, materials science, and drug development.

References

Stereoisomers of 3,4-Dimethyloctane explained

An In-depth Technical Guide to the Stereoisomers of 3,4-Dimethyloctane

Introduction

Stereoisomerism plays a critical role in the fields of chemical synthesis, materials science, and pharmacology. The spatial arrangement of atoms within a molecule can lead to significant differences in physical, chemical, and biological properties. In drug development, for instance, one enantiomer of a chiral drug may exhibit therapeutic effects while the other may be inactive or even toxic. While complex molecules are often the focus of stereochemical studies, simple branched alkanes also provide fundamental examples of stereoisomerism.

3,4-Dimethyloctane is a saturated acyclic hydrocarbon with the molecular formula C₁₀H₂₂.[1] Its structure contains two adjacent chiral centers, giving rise to a set of four distinct stereoisomers. This guide provides a detailed examination of these stereoisomers, their relationships, physicochemical properties, and relevant experimental methodologies for their separation and synthesis, tailored for researchers and professionals in chemistry and drug development.

Stereoisomeric Forms of 3,4-Dimethyloctane

The carbon atoms at positions 3 and 4 in the octane chain are the stereogenic centers, as each is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and the rest of the alkyl chain). The presence of two chiral centers means that a maximum of 2² = 4 stereoisomers can exist.[2] For 3,4-dimethyloctane, all four possible stereoisomers exist as the molecule lacks a plane of symmetry.[3]

These four stereoisomers are:

-

(3R, 4R)-3,4-dimethyloctane

-

(3S, 4S)-3,4-dimethyloctane

-

(3R, 4S)-3,4-dimethyloctane

-

(3S, 4R)-3,4-dimethyloctane

Stereochemical Relationships

The relationships between these isomers can be categorized as either enantiomeric or diastereomeric:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. Enantiomers have identical physical properties (e.g., boiling point, density) in an achiral environment, but they rotate plane-polarized light in equal but opposite directions.[4]

-

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers.[5]

-

The (3R, 4S) and (3S, 4R) isomers are a second pair of enantiomers.

-

-

Diastereomers: Stereoisomers that are not mirror images of each other. Diastereomers have different physical properties and can be separated by standard chromatographic or distillation techniques.

-

The (3R, 4R) isomer is a diastereomer of the (3R, 4S) and (3S, 4R) isomers.

-

The (3S, 4S) isomer is a diastereomer of the (3R, 4S) and (3S, 4R) isomers.

-

The diastereomeric pairs are also referred to using the erythro/threo nomenclature. The "threo" designation refers to the pair of enantiomers where the substituents are on opposite sides in a Fischer projection ((3S,4S) and (3R,4R)), while "erythro" refers to the pair where they are on the same side ((3R,4S) and (3S,4R)).[1][6]

Physicochemical Data

| Property | Value | Isomer/Mixture | Data Type | Reference |

| Molecular Formula | C₁₀H₂₂ | All | - | [1] |

| Molecular Weight | 142.28 g/mol | All | Calculated | [3] |

| Boiling Point | 166 °C (439.15 K) | Mixture | Experimental | [8] |

| Normal Boiling Point | 427.32 K | threo | Calculated | [9] |

| Density | 0.745 g/cm³ at 20°C | Mixture | Experimental | - |

| Refractive Index | 1.418 at 20°C | Mixture | Experimental | [3] |

| Critical Temperature | 336 °C (609.15 K) | Mixture | Experimental | [8] |

| Critical Pressure | 20.4 atm | Mixture | Experimental | [8] |

| logP (Octanol/Water) | 5.1 | All | Calculated | [3] |

| Optical Rotation [α] | Data Not Available | All Individual Isomers | - | - |

Experimental Protocols

While protocols specifically detailing the synthesis and separation of 3,4-dimethyloctane stereoisomers are scarce, methodologies for closely related branched alkanes can be adapted.

Protocol 1: Stereoisomer Separation by Chiral Gas Chromatography (GC)

The separation of volatile, unfunctionalized hydrocarbon enantiomers is effectively achieved using gas chromatography with chiral stationary phases (CSPs), most commonly derivatized cyclodextrins.[10][11] This protocol is adapted from established methods for separating stereoisomers of dimethyl-alkanes like 3,4-dimethylhexane.[12]

Objective: To resolve the four stereoisomers of 3,4-dimethyloctane from a racemic mixture.

Instrumentation and Materials:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (e.g., Chirasil-Dex CB) or similar derivatized cyclodextrin column (Length: 25-50 m, I.D.: 0.25 mm, Film thickness: 0.25 µm).

-

Carrier Gas: Hydrogen or Helium, high purity.

-

Sample: A solution of racemic 3,4-dimethyloctane (e.g., 1% in pentane).

Methodology:

-

GC System Setup:

-

Install the chiral capillary column in the GC oven.

-

Set the carrier gas flow rate (e.g., constant pressure mode at 30 kPa for H₂).[12]

-

Injector Temperature: 220°C.

-

Detector Temperature: 250°C.

-

Split Ratio: 100:1.

-

-

Oven Temperature Program:

-

Initial Temperature: 30°C.

-

Hold Time: 10 minutes.

-

Ramp Rate: 1°C/minute.

-

Final Temperature: 100°C.

-

Final Hold Time: 5 minutes. (Note: The low initial temperature and slow ramp rate are crucial for resolving hydrocarbon enantiomers with weak chiral interactions.)

-

-

Sample Injection:

-

Inject 1 µL of the prepared sample solution into the GC.

-

-

Data Analysis:

-

Identify the four peaks corresponding to the stereoisomers based on their retention times. The elution order will depend on the specific CSP used. Typically, one enantiomeric pair (e.g., erythro) will elute before the other (threo), with the R and S isomers of each pair being resolved.

-

Protocol 2: Conceptual Approach for Stereoselective Synthesis

The enantioselective synthesis of chiral alkanes is a significant challenge in organic chemistry. Modern methods often rely on catalytic asymmetric reactions to set the stereocenters. A plausible, state-of-the-art approach for synthesizing an enantiopure isomer, such as (3R, 4R)-3,4-dimethyloctane, would involve a strategy like the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA) reaction, followed by cross-coupling.[7][13]

Objective: To outline a synthetic route to (3R, 4R)-3,4-dimethyloctane.

Conceptual Workflow:

-

Asymmetric Carboalumination: An appropriate alkene precursor, such as (E)-3-methyl-2-heptene, would be subjected to the ZACA reaction. Using a chiral zirconocene catalyst (e.g., (–)-isopinocampheylzirconocene dichloride) and trimethylaluminum (AlMe₃), a new C-C bond and a C-Al bond are formed across the double bond with high enantioselectivity, establishing the stereocenter at C4.

-

Cross-Coupling: The resulting chiral organoalane intermediate is then used in a copper- or palladium-catalyzed cross-coupling reaction. To form the desired product, this intermediate would be coupled with an ethylating agent (e.g., ethyl halide) to introduce the ethyl group at C3, thereby completing the carbon skeleton.

-

Purification: The final product would be purified using standard techniques such as distillation and preparative gas chromatography to isolate the desired (3R, 4R)-3,4-dimethyloctane.

This represents a conceptual pathway, and the specific substrates, catalysts, and reaction conditions would require significant experimental optimization to achieve high yield and stereopurity.

Conclusion

3,4-Dimethyloctane serves as an excellent model for understanding stereoisomerism involving multiple adjacent chiral centers in simple acyclic systems. The molecule exists as four distinct stereoisomers, comprising two pairs of enantiomers that are diastereomeric to each other. While comprehensive experimental data for each individual isomer is limited, established analytical techniques, particularly chiral gas chromatography, provide robust methods for their separation and analysis. Furthermore, modern asymmetric synthesis strategies offer conceptual pathways to access these chiral hydrocarbons in enantiopure form, a task of significant interest for fundamental stereochemical studies and as chiral building blocks in more complex syntheses.

References

- 1. Octane, 3,4-dimethyl- [webbook.nist.gov]

- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 3. 3,4-Dimethyloctane | C10H22 | CID 85926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jackwestin.com [jackwestin.com]

- 5. youtube.com [youtube.com]

- 6. 3,4-Dimethyloctane, threo | C10H22 | CID 6430923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of chiral isotopomers of 1-alkanols by a ZACA-Cu-catalyzed cross-coupling protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-dimethyloctane [stenutz.eu]

- 9. 3,4-dimethyloctane, threo - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. benchchem.com [benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dimethyloctane CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyloctane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C10H22.[1] As an isomer of decane, it is a colorless liquid at room temperature.[1] This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and available analytical data. While not a compound typically at the forefront of drug development, its well-defined structure and properties make it a useful reference compound in various chemical and analytical contexts.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is crucial for scientific research. The following table summarizes the key chemical identifiers for 3,4-Dimethyloctane.

| Identifier Type | Value |

| CAS Number | 15869-92-8 |

| IUPAC Name | 3,4-Dimethyloctane |

| Molecular Formula | C10H22 |

| SMILES | CCCCC(C)C(C)CC |

| InChI | InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3 |

| InChIKey | QQCWGAMGBCGAQJ-UHFFFAOYSA-N |

| PubChem CID | 85926 |

Physicochemical Properties

The physicochemical properties of 3,4-Dimethyloctane are essential for its handling, application in experiments, and for predicting its behavior in various systems.

| Property | Value |

| Molecular Weight | 142.28 g/mol |

| Boiling Point | 166 °C[2] |

| Physical State | Colorless liquid[1] |

| Solubility | Insoluble in water; soluble in organic solvents[1] |

| Critical Temperature | 336 °C[2] |

| Critical Pressure | 20.4 atm[2] |

Experimental Data and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying components in a mixture. For 3,4-Dimethyloctane, this technique provides information on its retention time and mass spectrum, which is indicative of its molecular weight and fragmentation pattern.

Experimental Protocol (General):

A general protocol for the GC-MS analysis of a volatile hydrocarbon like 3,4-Dimethyloctane would involve the following steps:

-

Sample Preparation: Dilute a small amount of 3,4-Dimethyloctane in a volatile organic solvent (e.g., hexane or pentane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the gas chromatograph's injection port.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

-

Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to identify the compound.

Stereoisomerism

3,4-Dimethyloctane has two chiral centers at positions 3 and 4 of the octane chain. This gives rise to stereoisomers. The relationship between these stereoisomers can be determined by their R/S configuration at each chiral center.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical structure of 3,4-Dimethyloctane and its corresponding analytical outputs from GC-MS.

Caption: Logical workflow of GC-MS analysis for 3,4-Dimethyloctane.

Synthesis Protocol

General Protocol (Hypothetical):

-

Grignard Reaction: React an appropriate alkyl halide (e.g., 2-bromobutane) with magnesium to form a Grignard reagent.

-

Coupling Reaction: React the Grignard reagent with another suitable alkyl halide (e.g., 1-bromohexane) in the presence of a catalyst (e.g., a copper salt) to form the carbon skeleton of 3,4-dimethyloctane.

-

Purification: The resulting mixture would then be purified using techniques such as fractional distillation to isolate the 3,4-Dimethyloctane.

It is important to note that this is a generalized and hypothetical protocol. Any synthesis should be preceded by a thorough literature search for established methods and conducted with appropriate safety precautions.

Safety and Handling

As with all hydrocarbons, 3,4-Dimethyloctane should be handled with care in a well-ventilated area. It is a flammable liquid and vapor. Users should wear appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation and contact with skin and eyes.

Conclusion

3,4-Dimethyloctane is a well-characterized branched alkane with established chemical identifiers and physicochemical properties. While it may not be a primary focus in drug development, its utility as a reference compound in analytical chemistry and related fields is significant. This guide provides a foundational understanding of its key characteristics for researchers and scientists.

References

Theoretical Exploration of 3,4-Dimethyloctane Conformational Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Alkane Conformational Analysis

The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations.[1] For alkanes, these rotations are not entirely "free" due to torsional and steric strains.[2]

-

Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. It is maximized in an eclipsed conformation and minimized in a staggered conformation.

-

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity.[2]

The relative stability of different conformers is determined by the interplay of these strains. The most common representations used to visualize and analyze these conformations are Newman projections.

Conformational Analysis of 3,4-Dimethyloctane

3,4-Dimethyloctane possesses a complex conformational landscape due to the presence of two methyl substituents on the octane backbone and the existence of stereoisomers. The molecule has two chiral centers at C3 and C4, leading to the possibility of (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R) stereoisomers. The conformational analysis primarily focuses on the rotation around the C3-C4 bond, as this is where the bulky methyl groups are located, leading to significant energetic differences between conformers.

The key conformers arising from rotation around the C3-C4 bond are:

-

Anti Conformation: The two methyl groups are positioned 180° apart. This is generally the most stable conformation as it minimizes both torsional and steric strain.

-

Gauche Conformation: The methyl groups are 60° apart. This conformation is less stable than the anti-conformation due to steric hindrance between the methyl groups.

-

Eclipsed Conformations: These are the least stable conformations where the substituents on the C3 and C4 carbons are aligned. The highest energy eclipsed conformation occurs when the two methyl groups are eclipsing each other.

Quantitative Conformational Energy Analysis (Illustrative)

While specific, experimentally validated quantitative data for 3,4-dimethyloctane is not available in the reviewed literature, we can estimate the relative energies of its conformers based on typical values for interactions in similar branched alkanes. These values are essential for constructing a potential energy diagram.

| Interaction | Energy Cost (kJ/mol) | Energy Cost (kcal/mol) |

| H-H eclipsed | 4.0 | 1.0 |

| C-H eclipsed | 6.0 | 1.4 |

| C-C eclipsed (gauche butane) | 11.0 - 16.0 | 2.6 - 3.8 |

| C-C gauche | 3.8 | 0.9 |

Note: These are approximate values and can vary depending on the specific molecular environment and the computational method used.

A qualitative potential energy diagram for the rotation around the C3-C4 bond in one of the stereoisomers of 3,4-dimethyloctane would resemble that of other branched alkanes, with the anti conformation at the energy minimum and the fully eclipsed conformation (with methyl groups eclipsing) at the energy maximum.

Methodologies for Conformational Analysis

Computational Methods

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules.

Molecular mechanics methods use classical physics to model the potential energy surface of a molecule. The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions.

Experimental Protocol: Molecular Mechanics Conformational Search

-

Structure Building: Construct the 3D model of the desired stereoisomer of 3,4-dimethyloctane using a molecular modeling software.

-

Force Field Selection: Choose an appropriate force field, such as MMFF94 or AMBER, which are parameterized for alkanes.

-

Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the dihedral angles of the rotatable bonds, particularly the C3-C4 bond.

-

Energy Minimization: For each generated conformer, perform an energy minimization to find the nearest local energy minimum.

-

Analysis: Analyze the resulting set of low-energy conformers to identify the global minimum and the relative energies of other stable conformations.

Density Functional Theory is a quantum mechanical method that can provide more accurate energies and geometries compared to molecular mechanics. A common approach is to use a functional like B3LYP with a basis set such as 6-31G*.

Experimental Protocol: DFT Potential Energy Surface Scan

-

Initial Structure: Start with an optimized geometry of a low-energy conformer of 3,4-dimethyloctane (e.g., from a molecular mechanics calculation).

-

Define Scan Coordinate: Select the dihedral angle around the C3-C4 bond as the scan coordinate.

-

Perform Scan: Systematically rotate the selected dihedral angle in small increments (e.g., 10-15 degrees) and perform a constrained geometry optimization at each step, keeping the dihedral angle fixed.

-

Calculate Energies: For each optimized structure along the scan, perform a single-point energy calculation to obtain its electronic energy.

-

Plot PES: Plot the calculated energies as a function of the dihedral angle to generate the potential energy surface.

Experimental Methods

Experimental techniques are crucial for validating the predictions from computational models.

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide information about the time-averaged conformation of a molecule in solution. Variable-temperature NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the equilibrium between different conformers.

Experimental Protocol: Variable-Temperature NMR for Conformational Analysis

-

Sample Preparation: Prepare a solution of 3,4-dimethyloctane in a suitable deuterated solvent (e.g., CDCl3 or toluene-d8).

-

Acquire Spectra: Record high-resolution 1H and/or 13C NMR spectra at a range of temperatures.

-

Analyze Coupling Constants: Measure the vicinal coupling constants (3JHH) at each temperature. These values are a weighted average of the coupling constants in the individual conformers.

-

Determine Equilibrium Constants: Use the measured coupling constants and the known coupling constants for pure gauche and anti conformers (often estimated from model compounds) to calculate the equilibrium constant (K) at each temperature.

-

Van't Hoff Analysis: Plot ln(K) versus 1/T. The slope of the line is -ΔH°/R and the intercept is ΔS°/R.

FTIR spectroscopy can be used to identify the presence of different conformers in a sample. Certain vibrational modes, particularly in the "fingerprint" region, are sensitive to the conformational state of the molecule.

Experimental Protocol: FTIR Analysis of Conformers

-

Sample Preparation: The sample of 3,4-dimethyloctane can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a non-polar solvent (e.g., CCl4).

-

Acquire Spectrum: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm-1).

-

Spectral Deconvolution: If peaks corresponding to different conformers overlap, spectral deconvolution techniques can be used to separate and quantify the individual contributions.

-

Conformer Assignment: Assign the observed vibrational bands to specific conformers based on theoretical calculations (e.g., DFT frequency calculations for each conformer) or by comparison with spectra of similar, conformationally locked molecules.

Logical Relationships in Conformational Analysis

The overall process of conformational analysis involves a logical progression from identifying possible conformers to quantifying their relative stabilities and populations.

References

A Comprehensive Technical Review of 3,4-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2] As a member of the decane isomer family, it is a component of various fuel formulations and is utilized as a reference compound in hydrocarbon research.[2][3] While extensive research on its more common isomers is readily available, 3,4-dimethyloctane remains a less-studied compound, particularly concerning its biological activity and potential applications in drug development. This technical guide provides a comprehensive review of the current state of knowledge on 3,4-dimethyloctane, consolidating its physicochemical properties, spectral data, and potential synthetic routes. In light of the limited specific data on its biological effects, this document also discusses the general toxicological profile of related branched alkanes to offer a predictive overview.

Physicochemical Properties

3,4-Dimethyloctane is a colorless liquid at room temperature.[2] Its branched structure influences its physical properties, generally leading to a lower boiling point and density compared to its linear isomer, n-decane.[2] It is a non-polar compound, making it insoluble in water but soluble in organic solvents.[2]

| Property | Value | Source(s) |

| Molecular Formula | C10H22 | [1][4] |

| Molecular Weight | 142.28 g/mol | [4] |

| CAS Number | 15869-92-8 | [4] |

| IUPAC Name | 3,4-dimethyloctane | [4] |

| Synonyms | Octane, 3,4-dimethyl- | [4] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| XlogP | 5.1 | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Data for the ¹³C NMR spectrum of 3,4-dimethyloctane is available through spectral databases, which is essential for confirming the carbon skeleton of the molecule.[4]

-

¹H NMR: While specific ¹H NMR data for 3,4-dimethyloctane is not explicitly detailed in the search results, data for the closely related compound 3,4-dimethylhexane is available and can provide an indication of the types of signals to expect.[5]

Mass Spectrometry (MS)

-

GC-MS: The gas chromatography-mass spectrometry (GC-MS) data for 3,4-dimethyloctane is available, with the NIST Mass Spectrometry Data Center listing a spectrum for this compound.[4] This information is crucial for its identification in complex mixtures.

Infrared (IR) Spectroscopy

-

Vapor Phase IR: The vapor phase infrared spectrum of 3,4-dimethyloctane is also available in spectral databases, providing information about its functional groups and molecular vibrations.[4]

| Spectroscopic Data | Availability | Source(s) |

| ¹³C NMR | Available in databases | [4] |

| ¹H NMR | Limited specific data, analogous data available | [5] |

| GC-MS | Available in databases (e.g., NIST) | [4] |

| IR (Vapor Phase) | Available in databases | [4] |

| Kovats Retention Index | Standard non-polar: 936, 938.9, 939 | [4] |

Synthesis of 3,4-Dimethyloctane

A specific, detailed experimental protocol for the synthesis of 3,4-dimethyloctane is not readily found in the reviewed literature. However, general synthetic methods for producing branched alkanes can be applied. These include classical organometallic reactions and modern catalytic processes.

General Synthetic Approaches

-

Grignard Reagent Coupling: A common method for forming carbon-carbon bonds is the reaction of a Grignard reagent with an alkyl halide. For 3,4-dimethyloctane, this could theoretically involve the coupling of a Grignard reagent derived from a secondary butyl halide with a secondary hexyl halide. However, such reactions with secondary halides can be prone to side reactions like elimination and rearrangement.

-

Wurtz Reaction: The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. While historically significant, this method is generally not suitable for the synthesis of unsymmetrical alkanes from two different alkyl halides due to the formation of a mixture of products.

-

Catalytic Reforming: In the petroleum industry, branched alkanes are often produced through the catalytic reforming of linear alkanes present in naphtha.[1][6] This process utilizes catalysts, typically platinum-based, to promote isomerization and dehydrogenation reactions, leading to the formation of higher-octane branched and aromatic hydrocarbons.[1]

Hypothetical Experimental Workflow: Grignard-based Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a branched alkane using a Grignard reagent. This represents a plausible, though not specifically documented, approach for 3,4-dimethyloctane.

Caption: A conceptual workflow for the synthesis of 3,4-dimethyloctane via a Grignard reaction.

Biological Activity and Toxicology

There is a significant lack of specific toxicological and biological activity data for 3,4-dimethyloctane in the scientific literature. To provide a preliminary assessment, a read-across approach based on data for structurally similar C8-C18 branched alkanes is necessary.

General Toxicology of Branched Alkanes

Branched alkanes in the C8-C18 range are generally considered to have low acute oral, dermal, and inhalation toxicity. They can be slight skin and eye irritants. A key toxicological concern for shorter-chain alkanes (< C10) is aspiration toxicity, which can be fatal if the substance is swallowed and enters the airways. Inhalation of vapors may also cause adverse health effects. Repeated exposure to some alkanes may cause skin dryness and cracking.[7]

Potential Metabolic Pathways

The metabolic fate of 3,4-dimethyloctane has not been specifically studied. In general, the metabolism of branched-chain alkanes in organisms is a complex process. While some shorter-chain alkanes can be metabolized by cytochrome P450 enzymes, leading to alcohols, ketones, and fatty acids, longer and more branched alkanes are often more resistant to metabolism and can accumulate in fatty tissues.[8] The metabolism of branched-chain amino acids, which share structural similarities with branched-chain alkanes, involves a series of enzymatic reactions including transamination and oxidative decarboxylation.[9][10][11][12] It is plausible that some of these enzymatic pathways could be involved in the metabolism of branched-chain alkanes, but this remains to be experimentally verified.

Caption: A generalized and hypothetical metabolic pathway for branched-chain alkanes.

Conclusion and Future Directions

3,4-Dimethyloctane is a structurally defined but biologically under-investigated branched-chain alkane. While its physicochemical and spectral properties are partially documented, there is a clear need for further research to establish a complete and verified dataset. The most significant knowledge gap lies in its biological activity, metabolic fate, and toxicological profile. For drug development professionals, the lack of this information currently limits any assessment of its potential as a therapeutic agent or excipient.

Future research should prioritize:

-

Development and publication of a detailed, reproducible synthesis protocol for 3,4-dimethyloctane to ensure its availability for further studies.

-

Comprehensive toxicological evaluation , including acute and chronic toxicity, genotoxicity, and carcinogenicity studies.

-

In vitro and in vivo studies to investigate its potential biological activities, including any interactions with key signaling pathways.

-

Metabolomic studies to elucidate its metabolic fate and identify any potential bioactive or toxic metabolites.

Addressing these research gaps will be crucial in determining the potential applications and safety profile of 3,4-dimethyloctane in various scientific and industrial fields, including the pharmaceutical sciences.

References

- 1. Enantioselective synthesis of alkyl-branched alkanes. Synthesis Of the stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane, components of the pheromone of lambdina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 15869-92-8: 3,4-dimethyloctane | CymitQuimica [cymitquimica.com]

- 3. Decane - Wikipedia [en.wikipedia.org]

- 4. 3,4-Dimethyloctane | C10H22 | CID 85926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-DIMETHYLHEXANE(583-48-2) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. toxno.com.au [toxno.com.au]

- 8. Inhalation kinetics of C6 to C10 aliphatic, aromatic and naphthenic hydrocarbons in rat after repeated exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole-body metabolic fate of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole-body metabolic fate of branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Fate of Branched-Chain Amino Acids During Adipogenesis, in Adipocytes From Obese Mice and C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Stability of 3,4-Dimethyloctane Under Standard Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 3,4-dimethyloctane under standard conditions. As a branched-chain alkane, 3,4-dimethyloctane is generally characterized by a high degree of chemical stability. This document outlines its reactivity profile, potential degradation pathways, and recommended storage and handling procedures. It also presents detailed experimental protocols for assessing its stability under various stress conditions.

Introduction

3,4-Dimethyloctane (C₁₀H₂₂) is a saturated hydrocarbon belonging to the alkane family. Its branched structure influences its physical and chemical properties, rendering it a subject of interest in various research and industrial applications, including as a component in fuel formulations and as a reference compound in hydrocarbon analysis. Under standard conditions—defined as 25 °C (298.15 K) and 1 atm pressure—3,4-dimethyloctane is a colorless liquid and is considered chemically stable. However, exposure to energy sources such as heat and light, or to reactive chemical species, can induce degradation.

Chemical Stability and Reactivity

Like other alkanes, the chemical stability of 3,4-dimethyloctane is attributed to the strength of its C-C and C-H single bonds and their nonpolar nature. Alkanes are generally resistant to attack by acids, bases, and mild oxidizing or reducing agents at ambient temperatures. However, they can undergo reactions under more forcing conditions.

Key Points on Stability:

-

Thermal Stability: 3,4-dimethyloctane is thermally stable at ambient temperatures. At elevated temperatures, pyrolysis (thermal decomposition) can occur, leading to the cleavage of C-C and C-H bonds and the formation of smaller alkanes and alkenes.

-

Oxidative Stability: While resistant to mild oxidizing agents, 3,4-dimethyloctane can be oxidized by strong oxidizers or by atmospheric oxygen at elevated temperatures or in the presence of initiators (e.g., UV light, radical initiators). The presence of tertiary carbons in its structure, such as at the 3 and 4 positions, can influence its oxidation susceptibility compared to linear alkanes. Branched alkanes may exhibit different oxidation behaviors, sometimes reacting earlier at an initial stage compared to their linear counterparts.

-

Photochemical Stability: Saturated hydrocarbons like 3,4-dimethyloctane do not significantly absorb UV-visible light and are therefore generally stable in the dark. However, in the presence of photosensitizers or under high-energy UV radiation, photodegradation can be initiated.

-

Hydrolytic Stability: As a non-polar hydrocarbon, 3,4-dimethyloctane is immiscible with water and is not susceptible to hydrolysis under standard conditions.

Quantitative Stability Data

Direct quantitative stability data for 3,4-dimethyloctane is scarce in the literature. Therefore, data for n-decane and other branched alkanes are presented as representative analogues to provide an estimate of its reactivity.

| Parameter | Value (for Analogue) | Condition | Analogue Compound |

| Thermal Decomposition | |||

| Onset Temperature | > 250 °C (estimated) | Inert Atmosphere | General Alkanes |

| Oxidative Stability | |||

| Reaction Rate Constant | 4.82 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | Reaction with Cl atoms at 298 K | n-Decane |

| Photochemical Stability | |||

| Quantum Yield | Low (expected to be << 1) | Direct photolysis in the absence of sensitizers | General Alkanes |

Note: The provided data should be used as an estimation. The actual stability of 3,4-dimethyloctane may vary.

Potential Degradation Pathways

The degradation of 3,4-dimethyloctane can proceed through several pathways, primarily initiated by thermal energy, oxidation, or photochemical processes.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the chemical stability of 3,4-dimethyloctane involves subjecting the compound to forced degradation conditions and analyzing for any changes.

Thermal Stability Assessment

Objective: To determine the temperature at which thermal decomposition of 3,4-dimethyloctane becomes significant.

Methodology:

-

Sample Preparation: Place a known amount of neat 3,4-dimethyloctane into a series of sealed, inert glass ampoules under a nitrogen atmosphere.

-

Incubation: Place the ampoules in a calibrated oven at various temperatures (e.g., 100 °C, 150 °C, 200 °C, 250 °C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at ambient temperature.

-

Analysis: After the incubation period, cool the ampoules to room temperature. Analyze the samples by gas chromatography-mass spectrometry (GC-MS) to identify and quantify any degradation products. Quantify the remaining 3,4-dimethyloctane using a suitable internal standard.

-

Data Interpretation: Determine the percentage of degradation at each temperature. The onset of thermal decomposition is the temperature at which a significant amount of degradation (e.g., >5%) is observed.

Oxidative Stability Assessment

Objective: To evaluate the susceptibility of 3,4-dimethyloctane to oxidation.

Methodology:

-

Sample Preparation: Prepare solutions of 3,4-dimethyloctane in a suitable solvent (e.g., a non-reactive, high-boiling point hydrocarbon) in glass vials.

-

Stress Conditions: To separate sets of vials, add a radical initiator (e.g., azobisisobutyronitrile, AIBN) or an oxidizing agent (e.g., hydrogen peroxide).

-

Incubation: Place the vials in a controlled temperature bath (e.g., 60 °C) for a specified time, with continuous stirring. Ensure proper ventilation.

-

Analysis: At various time points, withdraw aliquots and analyze them by HPLC with a suitable detector (e.g., refractive index detector) to monitor the decrease in the concentration of 3,4-dimethyloctane. GC-MS can be used to identify oxidation products such as alcohols, ketones, and hydroperoxides.

Photochemical Stability Assessment

Objective: To assess the degradation of 3,4-dimethyloctane upon exposure to light.

Methodology:

-

Sample Preparation: Prepare a solution of 3,4-dimethyloctane in a photochemically inert solvent (e.g., cyclohexane) in quartz cuvettes. Prepare a control sample in an amber vial to protect it from light.

-

Irradiation: Place the quartz cuvettes in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp simulating sunlight or a specific UV lamp).

-

Analysis: At predetermined time intervals, measure the concentration of 3,4-dimethyloctane in the irradiated and control samples using HPLC.

-

Data Interpretation: Compare the concentration of 3,4-dimethyloctane in the exposed and control samples to determine the extent of photodegradation.

Storage and Handling Recommendations

To ensure the long-term stability of 3,4-dimethyloctane, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from direct sunlight and heat sources.

-

Handling: Use in a well-ventilated area, away from ignition sources. Ground all equipment when transferring large quantities to prevent static discharge. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

3,4-Dimethyloctane is a chemically stable compound under standard ambient conditions. Its stability is attributed to the strong, non-polar C-C and C-H bonds characteristic of alkanes. However, it is susceptible to degradation under conditions of high temperature, in the presence of strong oxidizing agents, or upon exposure to high-energy light. The experimental protocols outlined in this guide provide a framework for a thorough assessment of its stability under various stress conditions, which is crucial for its safe and effective use in research and industrial applications.

Solubility of 3,4-Dimethyloctane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyloctane, a branched-chain alkane with the molecular formula C₁₀H₂₂, is a nonpolar organic compound.[1][2] Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its application in chemical synthesis, formulation development, and as a reference compound in petrochemical research. This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dimethyloctane, outlines experimental protocols for its determination, and discusses the underlying principles governing its solubility.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like."[3] This means that nonpolar solutes, such as 3,4-dimethyloctane, will readily dissolve in nonpolar solvents, while their solubility in polar solvents is limited. The dissolution process involves the breaking of intermolecular forces within the solute and the solvent and the formation of new solute-solvent interactions. In the case of alkanes dissolving in organic solvents, the primary intermolecular forces are van der Waals dispersion forces. When an alkane dissolves, these forces are disrupted and replaced by new van der Waals forces between the alkane and the solvent molecules. This energetic similarity results in a low barrier to solubility.[4][5][6]

Qualitative Solubility Profile

While specific quantitative solubility data for 3,4-dimethyloctane in a wide range of organic solvents is not extensively available in public literature, its solubility can be inferred from its nonpolar nature and the known behavior of similar branched alkanes. A related isomer, 2,3-dimethyloctane, is known to be soluble in nonpolar organic solvents such as hexane, chloroform, and benzene.[7][8]

Based on these principles, 3,4-dimethyloctane is expected to be highly miscible with other nonpolar and weakly polar organic solvents.

Table 1: Predicted Qualitative Solubility of 3,4-Dimethyloctane in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like"; similar nonpolar nature and van der Waals forces. |

| Aromatic | Toluene, Benzene, Xylene | High / Miscible | Nonpolar aromatic ring interacts favorably with the alkane chain. |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | Weakly polar but can effectively solvate nonpolar molecules. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but also significant nonpolar character. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Increased polarity of the carbonyl group reduces miscibility with nonpolar alkanes. |

| Alcohols | Methanol, Ethanol | Low / Immiscible | Strong hydrogen bonding in alcohols makes them poor solvents for nonpolar alkanes. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile | Very Low / Immiscible | Highly polar nature is incompatible with the nonpolar alkane. |

Experimental Determination of Solubility

For precise quantitative solubility data, experimental determination is essential. The following section details a standard protocol for measuring the solubility of 3,4-dimethyloctane in an organic solvent.

Experimental Protocol: Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

1. Materials and Equipment:

-

3,4-Dimethyloctane (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 3,4-dimethyloctane to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation can be used to facilitate phase separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To avoid collecting any undissolved solute, it is advisable to filter the sample through a syringe filter that is chemically compatible with the solvent.

-

Dilution: Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method. The concentration of 3,4-dimethyloctane in the saturated solution can be determined from the calibration curve.

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of 3,4-dimethyloctane in organic solvents:

-

Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, although for many nonpolar systems, miscibility tends to increase with temperature.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal laboratory conditions.

-

Solvent Polarity: As discussed, the closer the polarity of the solvent to that of 3,4-dimethyloctane (which is nonpolar), the higher the solubility.

-

Molecular Structure: The branched structure of 3,4-dimethyloctane can influence its packing and interaction with solvent molecules compared to its straight-chain isomer, n-decane.

Diagram 2: Relationship Between Solvent Polarity and Alkane Solubility

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 15869-92-8: 3,4-dimethyloctane | CymitQuimica [cymitquimica.com]

- 3. 3,4-dimethyloctane, threo [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. All about Solubility of Alkanes [unacademy.com]

- 6. researchgate.net [researchgate.net]

- 7. saltise.ca [saltise.ca]

- 8. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Vapor Pressure and Boiling Point of 3,4-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-dimethyloctane, with a specific focus on its vapor pressure and boiling point. This document outlines key data, experimental methodologies for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of 3,4-Dimethyloctane

3,4-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1] As a colorless liquid at room temperature, its volatility and boiling point are key characteristics for various applications, including its use as a reference compound in hydrocarbon research.[1] The physical properties of 3,4-dimethyloctane are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H22 | [1] |

| Molecular Weight | 142.28 g/mol | --- |

| Boiling Point | 166 °C (439.15 K) | [2] |

| Calculated Vapor Pressure at 25°C (298.15 K) | 1.35 kPa | See Note 1 |

Note 1: The vapor pressure was calculated using the Antoine equation, log10(P) = A - (B / (C + T)), where P is the vapor pressure in mmHg and T is the temperature in degrees Celsius. The Antoine constants for 3,4-dimethyloctane are A = 6.89926, B = 1465.9, and C = 201.4. The calculated value in mmHg was converted to kPa.

Experimental Determination of Boiling Point and Vapor Pressure

The accurate determination of boiling point and vapor pressure is crucial for the characterization of volatile and semi-volatile compounds. Several established experimental methods are employed for this purpose.

Ebulliometry for Boiling Point Determination

Ebulliometry is a precise method for measuring the boiling point of a liquid by observing the temperature at which the liquid and its vapor are in equilibrium.

Experimental Protocol:

-

Apparatus Setup: An ebulliometer, an instrument designed for accurate boiling point measurements, is assembled. This typically consists of a boiler, a Cottrell pump (to ensure the thermometer is bathed in a mixture of vapor and boiling liquid, preventing superheating), a condenser, and a high-precision thermometer (such as a Beckmann thermometer or a platinum resistance thermometer).

-

Sample Preparation: A pure sample of 3,4-dimethyloctane is introduced into the boiler of the ebulliometer.

-

Heating and Equilibration: The sample is gently heated. The Cottrell pump ensures that the boiling liquid and its vapor are in equilibrium and that the thermometer bulb is continuously washed by the condensing vapor and boiling liquid.

-

Temperature Measurement: The temperature is recorded when it remains constant, indicating that the boiling point has been reached. It is crucial to also record the atmospheric pressure at the time of the measurement, as the boiling point is dependent on the external pressure.

-

Correction: If the atmospheric pressure deviates from standard pressure (101.325 kPa or 760 mmHg), the observed boiling point can be corrected to the normal boiling point using standard pressure-temperature nomographs or the Clausius-Clapeyron equation.

Static Method for Vapor Pressure Determination

The static method is a direct technique for measuring the vapor pressure of a liquid at a given temperature in a closed system at equilibrium.

Experimental Protocol:

-

Apparatus Setup: The apparatus consists of a sample container connected to a pressure-measuring device (e.g., a manometer or a pressure transducer) and a vacuum pump. The entire setup is placed within a thermostat-controlled bath to maintain a constant temperature.

-

Sample Degassing: A sample of 3,4-dimethyloctane is placed in the container. It is crucial to degas the sample to remove any dissolved air or other volatile impurities. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace with the vacuum pump, and then thawing the sample. This freeze-pump-thaw cycle is repeated until no more gas is evolved upon thawing.

-

Equilibration: The degassed sample is brought to the desired temperature in the thermostat-controlled bath. The system is allowed to reach thermal and phase equilibrium, at which point the pressure of the vapor in the headspace above the liquid becomes constant.

-

Pressure Measurement: The vapor pressure at the set temperature is recorded from the pressure-measuring device.

-

Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve for 3,4-dimethyloctane.

Gas Saturation Method for Vapor Pressure Determination

The gas saturation method, also known as the transpiration method, is an indirect method suitable for determining low vapor pressures.

Experimental Protocol:

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through a thermostatted saturator containing the liquid sample of 3,4-dimethyloctane. The carrier gas becomes saturated with the vapor of the substance.

-

Saturation: The design of the saturator ensures that the carrier gas is in contact with the liquid for a sufficient time to become fully saturated.

-

Collection: The vapor-saturated gas stream is then passed through a cold trap or an absorbent where the vapor of the substance is collected and its mass is determined gravimetrically or by other analytical techniques.

-

Flow Measurement: The total volume of the carrier gas that has passed through the saturator is measured, often with a gas meter or a mass flow controller.

-

Calculation: The partial pressure of the substance, which is its vapor pressure, is calculated from the mass of the collected substance, the total volume of the carrier gas, and the temperature, assuming ideal gas behavior.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the boiling point and vapor pressure of a liquid sample such as 3,4-dimethyloctane.

References

Synthesis of 3,4-Dimethyloctane: A Detailed Guide to Two Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,4-dimethyloctane, a saturated hydrocarbon of interest in various fields of chemical research. Two primary synthetic routes are presented: a Grignard-based approach and a Wittig reaction-based approach. Both methods are robust and can be adapted for the synthesis of analogous branched alkanes.

Grignard Reaction Approach

This method involves the nucleophilic addition of a Grignard reagent to a ketone, followed by deoxygenation of the resulting tertiary alcohol. A plausible route for the synthesis of 3,4-dimethyloctane via this approach is the reaction of sec-butylmagnesium bromide with 3-methylpentan-2-one.

Experimental Protocol

Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

-

All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings.

-

A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to the magnesium turnings.

-

The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.

-

Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux by controlling the rate of addition of the 2-bromobutane solution.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

Step 2: Reaction with 3-Methylpentan-2-one

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of 3-methylpentan-2-one in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

The reaction is exothermic and the temperature should be maintained below 20°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

Step 3: Hydrolysis and Work-up

-

The reaction mixture is slowly poured into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3,4-dimethyl-3-octanol.

Step 4: Deoxygenation of 3,4-Dimethyl-3-octanol

The conversion of the tertiary alcohol to the alkane can be achieved through a two-step process: dehydration to the alkene followed by hydrogenation.

-

Dehydration: The crude alcohol is treated with a strong acid such as sulfuric acid or phosphoric acid and heated to effect dehydration to a mixture of 3,4-dimethyl-3-octene and other isomeric alkenes.

-

Hydrogenation: The resulting alkene mixture is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, 3,4-dimethyloctane.[1]

Data Presentation

| Parameter | Value |

| Reactants | |

| Magnesium Turnings | 1.2 molar equivalents |

| 2-Bromobutane | 1.1 molar equivalents |

| 3-Methylpentan-2-one | 1.0 molar equivalent |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | Grignard Formation: Reflux; Addition: 0-20°C |

| Reaction Time | Grignard Formation: 1-2 hours; Addition: 1-2 hours |

| Quenching Agent | Saturated Aqueous NH₄Cl |

| Dehydration Agent | Concentrated H₂SO₄ or H₃PO₄ |

| Hydrogenation Catalyst | 5-10 mol% Pd/C |

| Hydrogen Pressure | 1-5 atm |

| Overall Yield | Moderate to Good (typically 50-70%) |

Wittig Reaction Approach

This alternative synthesis involves the formation of a carbon-carbon double bond using a phosphonium ylide, followed by hydrogenation to the alkane. For 3,4-dimethyloctane, this can be achieved by reacting the ylide derived from sec-butyltriphenylphosphonium bromide with propanal.

Experimental Protocol

Step 1: Preparation of sec-Butyltriphenylphosphonium Bromide

-

A solution of triphenylphosphine and 2-bromobutane in a suitable solvent (e.g., toluene or acetonitrile) is heated at reflux for several hours.

-

The resulting phosphonium salt precipitates upon cooling and can be collected by filtration, washed with a non-polar solvent like hexane, and dried.

Step 2: Ylide Formation and Wittig Reaction

-

The sec-butyltriphenylphosphonium bromide is suspended in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.

-

The suspension is cooled to a low temperature (e.g., -78°C or 0°C).

-

A strong base, such as n-butyllithium or sodium hydride, is added dropwise to deprotonate the phosphonium salt and form the ylide, which is often indicated by a color change to deep red or orange.

-

After stirring for a period to ensure complete ylide formation, a solution of propanal in the same anhydrous solvent is added dropwise at low temperature.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

Step 3: Work-up and Purification

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, a mixture of (E)- and (Z)-3,4-dimethyl-3-hexene, is purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Step 4: Hydrogenation of 3,4-Dimethyl-3-hexene

-

The purified alkene is dissolved in a suitable solvent like ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (Pd/C) is added.

-

The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC or GC).

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, 3,4-dimethyloctane.[1]

Data Presentation

| Parameter | Value |

| Reactants | |

| Triphenylphosphine | 1.0 molar equivalent |

| 2-Bromobutane | 1.1 molar equivalents |